Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651616
InChI: InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC17651616

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3
Standard InChI Key ZZSLTZSRGCSADP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2(O1)CCC3=CC=CC=C23

Introduction

Molecular Structure and Characterization

Core Architecture

The compound’s structure features a spiro carbon atom bridging a 2,3-dihydroindene moiety and a 2'-oxirane ring. The indene component consists of a fused benzene and cyclopentene ring, while the oxirane introduces strain from its three-membered epoxide ring. The methyl carboxylate group at the 3'-position contributes polarity and influences reactivity.

Key structural parameters include:

  • Molecular Formula: C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3 (inferred from IUPAC nomenclature and analogous compounds ).

  • Molecular Weight: 216.23 g/mol.

  • Stereochemistry: The spiro junction and oxirane ring create chiral centers, necessitating enantioselective synthesis for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure. For example:

  • 1H^1\text{H} NMR: Signals between δ\delta 2.8–3.2 ppm correspond to oxirane protons, while aromatic protons from the indene system appear at δ\delta 6.5–7.5 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group resonates near δ\delta 170 ppm, and sp3^3-hybridized carbons in the oxirane ring appear at δ\delta 50–60 ppm .

Synthesis Methodologies

Conventional Approaches

Traditional synthesis routes involve multi-step sequences:

  • Indene Functionalization: Bromination or oxidation of indene derivatives to introduce reactive sites.

  • Oxirane Formation: Epoxidation using peracids or metal catalysts to construct the three-membered ring.

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group.

These methods often suffer from moderate yields (50–70%) due to side reactions at strained positions .

Visible-Light-Mediated Synthesis

Recent breakthroughs employ photochemical strategies for spiro-epoxide synthesis without metal catalysts. A representative protocol involves:

  • Substrate Preparation: Trifluoroacetophenone derivatives and dihydroindene precursors.

  • Light Irradiation: Exposure to 40 W Kessil lamps under argon, promoting radical intermediates.

  • Annulation: [3 + 2] Cycloaddition to form the spiro-oxirane core .

This method achieves yields up to 85% and excellent regioselectivity, making it scalable for industrial applications .

Chemical Reactivity and Functionalization

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack, enabling diversification:

  • Acid-Catalyzed Hydrolysis: Forms vicinal diols, useful in polymer chemistry.

  • Aminolysis: Reaction with amines yields β-amino alcohols, intermediates in drug synthesis .

Ester Group Transformations

The methyl carboxylate can be hydrolyzed to carboxylic acids or transesterified with alcohols. For instance, reaction with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 produces the ethyl ester derivative .

Applications in Scientific Research

Pharmaceutical Intermediates

Spirocyclic epoxides are prized for their bioactivity. Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate serves as a precursor to:

  • Anticancer Agents: Analogous compounds inhibit tubulin polymerization, disrupting cell division.

  • Antiviral Drugs: Epoxide rings interact with viral protease active sites .

Materials Science

The compound’s rigid spiro architecture enhances thermal stability in polymers. Blending it with polycarbonates improves glass transition temperatures (TgT_g) by 15–20°C .

Comparative Analysis of Spirocyclic Analogues

Compound NameMolecular FormulaKey Features
Methyl 3'-methyl-2,3-dihydrospiro[...]C14H14O3\text{C}_{14}\text{H}_{14}\text{O}_3Enhanced lipophilicity for CNS drug delivery
Spiro[indene-1,2'-oxirane]-4-carboxylic acidC12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3Acidic group enables salt formation
Trifluoromethyl-spiro-epoxideC13H9F3O2\text{C}_{13}\text{H}_9\text{F}_3\text{O}_2Electron-withdrawing groups boost reactivity

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